Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene ring core esterified at the 2-position and a sulfamoyl group at the 3-position bearing a 2-chlorophenyl substituent. Sulfamoyl-thiophene carboxylates are frequently explored in medicinal and agrochemical research due to their bioactivity, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIYQHJEHESCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where the thiophene ring is treated with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the chlorophenyl group with a halogenated thiophene derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and boronic acid derivatives.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The sulfamoyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
The nature of the sulfamoyl substituent significantly influences molecular properties. Key analogs include:
Key Observations :
Thiophene-2-carboxylate Derivatives in Agrochemicals
Sulfonylurea herbicides like Thifensulfuron-methyl (methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)sulfamoyl]thiophene-2-carboxylate) share structural motifs with the target compound but feature triazine-based sulfamoyl groups. These compounds inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis .
Functional Divergence :
- Target vs.
Reactivity Trends :
- Electron-withdrawing groups (e.g., Cl, CN) increase electrophilicity at the thiophene ring, facilitating nucleophilic attacks.
- Steric hindrance from substituents (e.g., 2-chlorophenyl) may slow reaction kinetics compared to smaller groups like methylpropyl .
Physicochemical Property Analysis
Data from methyl thiophene-2-carboxylate derivatives (e.g., dipole moments, logP) suggest:
- Dipole Moments : Methyl thiophene-2-carboxylate has a dipole moment of 8.81 D (20°C), indicating high polarity . Sulfamoyl substitution likely increases polarity further due to the sulfonamide group’s electron-withdrawing nature.
- logP and Solubility : The 2-methylpropyl analog’s logP (2.14) suggests moderate lipid solubility, whereas the polar sulfamoyl group may enhance water solubility in ionic forms .
Biological Activity
Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀ClN₁O₄S₂
- Molecular Weight : 331.8 g/mol
- CAS Number : 941936-00-1
The compound features a thiophene ring, a sulfamoyl group, and a chlorophenyl moiety, which are crucial for its biological activity. The presence of the chlorophenyl group enhances the compound's reactivity and interaction with biological targets compared to other sulfamoyl derivatives.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring followed by the introduction of the chlorophenyl and sulfamoyl groups. The general synthetic route can be summarized as follows:
- Formation of Thiophene Derivative : Starting from appropriate precursors, a thiophene ring is synthesized.
- Sulfamoylation : The thiophene derivative is then reacted with a chlorosulfamoyl compound to introduce the sulfamoyl group.
- Methyl Ester Formation : Finally, methylation occurs to yield the desired methyl ester.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that:
- Minimum Inhibitory Concentration (MIC) values range from 3.12 to 12.5 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
Enzyme Inhibition
The compound's sulfamoyl group is known to interact with enzymes through hydrogen bonding, enhancing its affinity for target proteins. This interaction may lead to the modulation of enzyme functions, making it a candidate for drug development targeting specific enzymes involved in disease pathways.
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Mechanistic Insights :
Comparative Analysis of Similar Compounds
| Compound Name | Structure | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | Structure | 3.12 | Staphylococcus aureus |
| Methyl 3-sulfamoylthiophene-2-carboxylate | Not Available | 12.5 | Escherichia coli |
| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | Not Available | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
